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molecular formula C11H16N2O B8440651 5-Aminomethyl-2-(3-methyl-butyryl)-pyridine

5-Aminomethyl-2-(3-methyl-butyryl)-pyridine

Cat. No. B8440651
M. Wt: 192.26 g/mol
InChI Key: VTTWARYSQIUGOO-UHFFFAOYSA-N
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Patent
US08022062B2

Procedure details

Add 4N hydrogen chloride in dioxane (0.5 mL) to a solution of 5-tert-butoxycarbonylaminomethyl-2-(3-methyl-butyryl)-pyridine (60 mg, 0.2 mmol) in anhydrous dichloromethane (2 mL) and stir the solution overnight. Concentrate in vacuo and partition the residue between saturated aqueous NaHCO3 and dichloromethane. Extract the aqueous phase with dichloromethane (2×15 mL) and EtOAc (2×15 mL). Dry the combined organic extracts over Na2SO4, filter and concentrate in vacuo to obtain the title compound (37 mg, 95%) that was used without any further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-tert-butoxycarbonylaminomethyl-2-(3-methyl-butyryl)-pyridine
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
Cl.C(OC([NH:9][CH2:10][C:11]1[CH:12]=[CH:13][C:14]([C:17](=[O:22])[CH2:18][CH:19]([CH3:21])[CH3:20])=[N:15][CH:16]=1)=O)(C)(C)C>O1CCOCC1.ClCCl>[NH2:9][CH2:10][C:11]1[CH:12]=[CH:13][C:14]([C:17](=[O:22])[CH2:18][CH:19]([CH3:20])[CH3:21])=[N:15][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
5-tert-butoxycarbonylaminomethyl-2-(3-methyl-butyryl)-pyridine
Quantity
60 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCC=1C=CC(=NC1)C(CC(C)C)=O
Name
Quantity
0.5 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
stir the solution overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
partition the residue between saturated aqueous NaHCO3 and dichloromethane
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous phase with dichloromethane (2×15 mL) and EtOAc (2×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the combined organic extracts over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NCC=1C=CC(=NC1)C(CC(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 37 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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